

Assessing the long-term efficacy and safety of "Aldi-2" vs. placebo

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Compound of Interest

Compound Name: Aldi-2

Cat. No.: B12044830

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AL002 Fails to Demonstrate Efficacy in Long-Term Alzheimer's Study

South San Francisco, CA – The investigational antibody AL002, a TREM2 agonist developed by Alector in collaboration with AbbVie, did not meet its primary or secondary endpoints in the Phase 2 INVOKE-2 clinical trial for early-stage Alzheimer's disease. The therapy, previously referred to as "**Aldi-2**" in some contexts, showed no significant difference from placebo in slowing cognitive decline or on key biomarkers of the disease.[1] Following these results, the long-term extension study of AL002 has been discontinued.[2]

The INVOKE-2 trial was a robust, multi-center, randomized, double-blind, placebo-controlled study designed to provide a comprehensive assessment of the long-term efficacy and safety of AL002.[3] Despite demonstrating target engagement and activation of microglia, the intended mechanism of action, this did not translate into clinical benefit for patients.[2]

Efficacy Outcomes

The primary measure of efficacy in the INVOKE-2 trial was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score, a standard tool for assessing the severity of dementia.[4] AL002 failed to show a statistically significant slowing of disease progression as measured by this endpoint compared to placebo.

Furthermore, no positive treatment effects were observed for AL002 on secondary clinical and functional endpoints. Similarly, the treatment did not lead to significant changes in Alzheimer's fluid biomarkers or a reduction in brain amyloid levels as measured by amyloid PET imaging when compared to the placebo group.

Table 1: Summary of Long-Term Efficacy Outcomes (INVOKE-2 Trial)

Endpoint	AL002 (All Doses)	Placebo	Outcome
Primary Endpoint			
Change in CDR-SB Score	N/A	N/A	No statistically significant difference observed between AL002 and placebo.
Secondary Clinical Endpoints			
Change in RBANS Score	N/A	N/A	No significant treatment effect favoring AL002.
Change in ADAS-Cog13 Score	N/A	N/A	No significant treatment effect favoring AL002.
Change in ADCS-ADL-MCI Score	N/A	N/A	No significant treatment effect favoring AL002.
Change in MMSE Score	N/A	N/A	No significant treatment effect favoring AL002.
Biomarker Endpoints			
Change in Brain Amyloid (Amyloid PET)	N/A	N/A	No treatment-related reduction in brain amyloid levels.
Change in Alzheimer's Fluid Biomarkers	N/A	N/A	No significant effects on fluid biomarkers favoring AL002.

Note: Specific quantitative data from the INVOKE-2 trial for the different dose arms of AL002 and the placebo group have not been publicly released. The table reflects the reported top-line results.

Safety Profile

AL002 was observed to have safety concerns, most notably the occurrence of amyloid-related imaging abnormalities (ARIA).[2] These MRI changes were primarily seen in participants receiving AL002.[4] Infusion-related reactions were also observed in the treatment group.[2]

Table 2: Summary of Key Safety Findings (INVOKE-2 Trial)

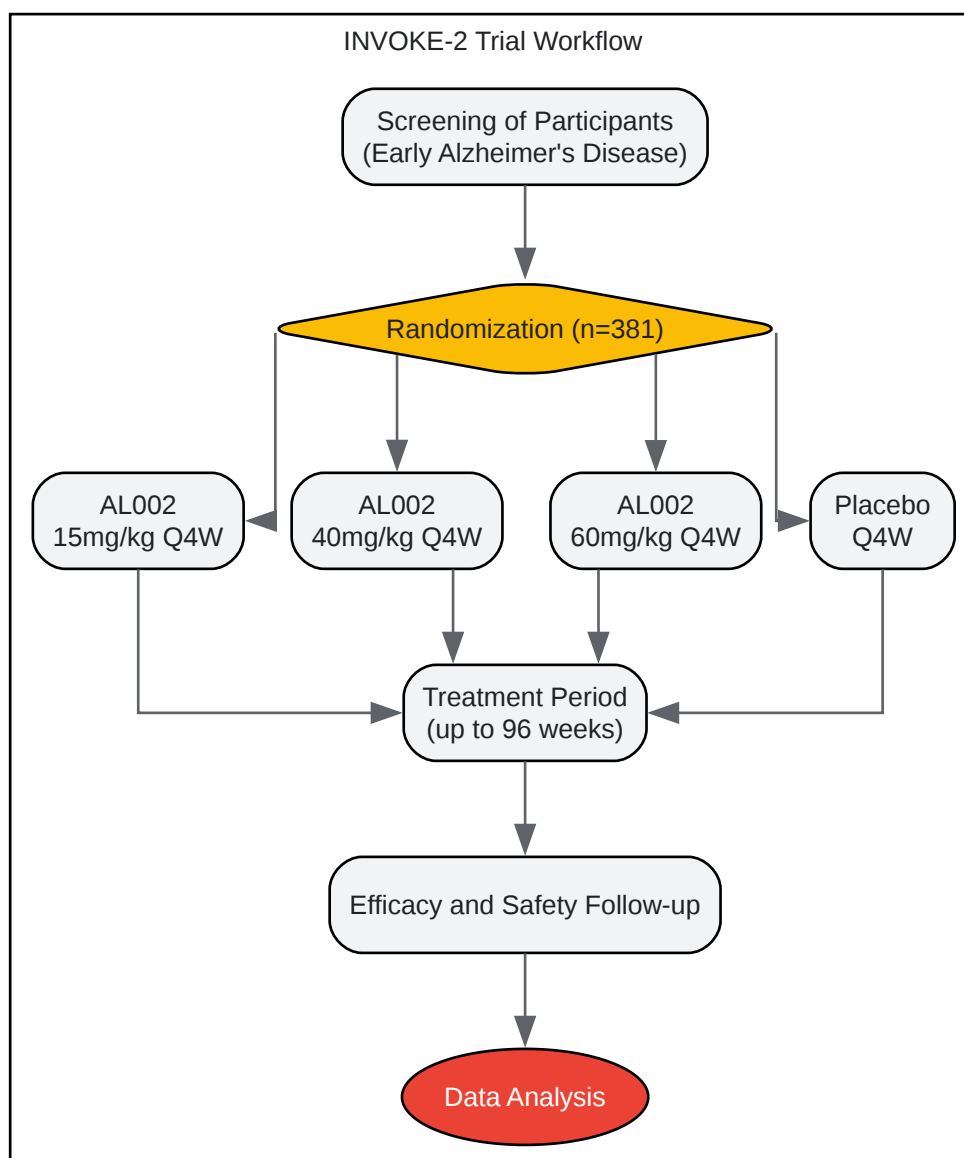
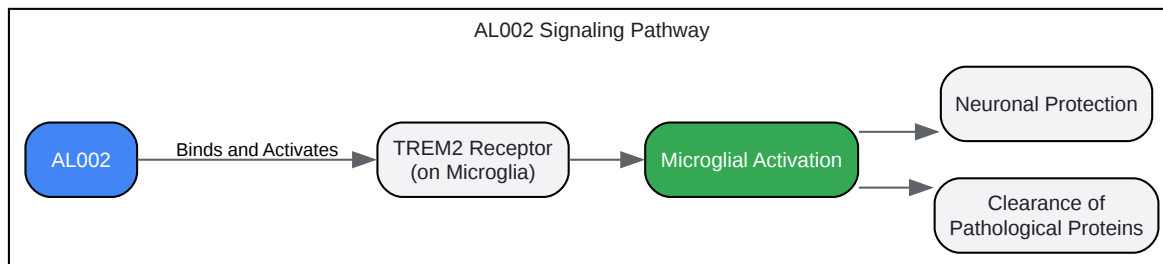
Adverse Event of Special Interest	AL002 (All Doses)	Placebo	Details
Amyloid-Related Imaging Abnormalities (ARIA)	N/A	N/A	Observed primarily in participants treated with AL002.[4]
Infusion-Related Reactions	N/A	N/A	Observed in participants treated with AL002.[2]

Note: Specific incidence rates of adverse events for the different dose arms of AL002 and the placebo group have not been publicly released.

Experimental Protocols

AL002 Mechanism of Action

AL002 is a humanized monoclonal antibody designed to target and activate the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[3] TREM2 is a key receptor on the surface of microglia, the primary immune cells of the brain. By activating TREM2, AL002 was hypothesized to enhance the ability of microglia to clear pathological proteins, such as amyloid-beta, and protect neurons from damage.[3]



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